molecular formula C11H10BrNO B13645631 7-Bromo-6-ethoxyquinoline

7-Bromo-6-ethoxyquinoline

Katalognummer: B13645631
Molekulargewicht: 252.11 g/mol
InChI-Schlüssel: LUBMMYLVHYVVGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-6-ethoxyquinoline is a quinoline derivative with the molecular formula C11H10BrNO and a molecular weight of 252.11 g/mol This compound is characterized by the presence of a bromine atom at the 7th position and an ethoxy group at the 6th position of the quinoline ring

Vorbereitungsmethoden

The synthesis of 7-Bromo-6-ethoxyquinoline can be achieved through several synthetic routes. One common method involves the bromination of 6-ethoxyquinoline using bromine or a brominating agent under controlled conditions . The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often incorporate advanced techniques like microwave-assisted synthesis or catalytic processes to enhance reaction rates and selectivity .

Analyse Chemischer Reaktionen

7-Bromo-6-ethoxyquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include substituted quinolines and their derivatives.

Vergleich Mit ähnlichen Verbindungen

7-Bromo-6-ethoxyquinoline can be compared with other quinoline derivatives, such as:

The unique combination of the bromine atom and ethoxy group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H10BrNO

Molekulargewicht

252.11 g/mol

IUPAC-Name

7-bromo-6-ethoxyquinoline

InChI

InChI=1S/C11H10BrNO/c1-2-14-11-6-8-4-3-5-13-10(8)7-9(11)12/h3-7H,2H2,1H3

InChI-Schlüssel

LUBMMYLVHYVVGU-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=C2C(=C1)C=CC=N2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.